Phosphatidylinositol 3-kinase (PI3K) catalyzes the synthesis of the second messengers PtdIns-(3)-P, PtdIns-(3,4)-P2, and PtdIns-(3,4,5)-P3. The PI3K family of enzymes is comprised of 15 members that are divided into three classes according to their structure, substrate specificity, and mode of regulation. In the class I PI3Ks, p110α is the primary PI3K isoform required for insulin signaling in adipocytes and myotubes and is frequently mutated in primary tumors. Small molecule inhibitors of p110α are of interest in cancer treatment research. PIK-75 is an imidazopyridine that selectively inhibits p110α with an IC50 value of 5.8 nM. It inhibits p110γ and p110β considerably less effectively with IC50 values of 0.076 µM and 1.3 µM, respectively. In adipocytes and myotubes, PIK-75 blocks production of PIP2 and/or PIP3, phosphorylation of Akt, and activation of mTORC1.2
PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.
PIK-75 hydrochloride
CAS No.: 372196-77-5
Cat. No.: VC0539670
Molecular Formula: C16H15BrClN5O4S
Molecular Weight: 488.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372196-77-5 |
|---|---|
| Molecular Formula | C16H15BrClN5O4S |
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+; |
| Standard InChI Key | VOUDEIAYNKZQKM-MYHMWQFYSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
PIK-75 Hydrochloride is characterized by specific chemical and physical properties that contribute to its pharmacological activity. The compound exists as a solid form and requires specific storage conditions to maintain stability.
Table 1: Chemical Properties of PIK-75 Hydrochloride
| Property | Description |
|---|---|
| Physical Appearance | A solid |
| Storage Requirement | Store at -20°C |
| Molecular Weight | 488.74 |
| CAS Number | 372196-77-5 |
| Chemical Formula | C16H14BrN5O4S·HCl |
| Solubility | Insoluble in H2O; insoluble in EtOH; ≥8.15 mg/mL in DMSO with gentle warming |
| Chemical Name | N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |
The chemical structure contains a bromoimidazo[1,2-a]pyridine core connected to a nitrobenzenesulfonamide group, contributing to its selective binding properties for the p110α isoform of PI3K. This specific structural arrangement allows PIK-75 Hydrochloride to achieve its remarkable potency, with an IC50 value of 5.8 nM against its target enzyme .
Mechanism of Action
PI3K Pathway Inhibition
PIK-75 Hydrochloride functions as a highly specific inhibitor of the p110α isoform of PI3K, demonstrating selectivity over other PI3K class Ia isoforms such as p110-β and p110-δ . The phosphoinositide 3-kinase signaling pathway plays a crucial role in regulating cellular processes including proliferation, survival, metabolism, and protein synthesis. By selectively targeting the p110α catalytic subunit, PIK-75 Hydrochloride effectively disrupts downstream signaling cascades that are frequently dysregulated in cancer and inflammatory conditions .
Effects on Downstream Signaling
The inhibition of PI3K by PIK-75 Hydrochloride leads to significant alterations in multiple downstream signaling pathways. One of the primary effects is the reduction of Akt phosphorylation, which serves as a key mediator of PI3K signaling. Studies in feline esophageal epithelial cells have demonstrated that PIK-75 inhibits hydrogen peroxide-induced phosphorylation of Akt in a dose-dependent manner . This inhibition of Akt activation subsequently affects numerous cellular processes and contributes to the compound's therapeutic effects.
In acute myeloid leukemia cells, PIK-75 has been shown to disrupt the interaction between Bcl-xL and Bak. Additionally, the compound transiently decreases Cdk7/9 activity, leading to the loss of Mcl-1 protein and alleviating its inhibition of the pro-apoptotic protein Bak. The simultaneous loss of these anti-apoptotic proteins (Bcl-xL and Mcl-1) results in rapid apoptosis induction .
Pharmacological Effects
Anti-Cancer Activity
PIK-75 Hydrochloride demonstrates potent anti-cancer activity across various malignancies. A particularly noteworthy application is in mantle cell lymphoma (MCL), where PIK-75 has shown remarkable efficacy in overcoming resistance to venetoclax, a selective BCL-2 inhibitor used in cancer treatment. Research has revealed that PIK-75 effectively targets both acquired and primary venetoclax resistance with IC50 values ranging from 1.5 to 17.2 nM across various MCL cell lines .
Table 2: Potency of PIK-75 in Venetoclax-Resistant Mantle Cell Lymphoma Models
| Cell Type | IC50 Value | Resistance Type |
|---|---|---|
| Paired venetoclax-sensitive/resistant cell lines | 1.5-10.9 nM | Acquired resistance |
| Primary MCL patient samples | 6.3-425.2 nM | Primary resistance |
| Venetoclax-resistant cell lines (JeKo-1, JeKo R, Z138, SP-49) | 1.5-17.2 nM | Primary resistance |
The anti-cancer mechanism of PIK-75 involves dual inhibition of PI3K-AKT signaling and MCL-1 expression, which induces apoptosis in cancer cells. This mechanistic profile makes PIK-75 particularly effective against resistance mechanisms that rely on compensatory survival pathways . The compound's efficacy extends beyond in vitro models, with significant activity demonstrated in xenograft models where it inhibited tumor growth and prevented tumor cell dissemination to the spleen .
Anti-Inflammatory Properties
Beyond its anti-cancer effects, PIK-75 Hydrochloride exhibits significant anti-inflammatory properties. In human monocyte-endothelial cells, the compound suppresses downstream signaling events including AKT phosphorylation, IKK activation, and nuclear factor-kappa B (NF-κB) transcription. These effects contribute to the inhibition of pro-inflammatory cytokine production and reduced expression of adhesion molecules .
Studies in feline esophageal epithelial cells have demonstrated that PIK-75 can attenuate hydrogen peroxide-induced inflammatory responses without significantly affecting cell viability or morphology. Specifically, the compound decreases the expression of inflammatory mediators including interleukin-1β (IL-1β) and interleukin-8 (IL-8) in a dose-dependent manner .
Table 3: Effects of PIK-75 on Inflammatory Mediators
| Inflammatory Mediator | Effect of PIK-75 Treatment |
|---|---|
| IL-1β | Dose-dependent reduction in expression |
| IL-8 | Dose-dependent reduction in expression |
| IL-6 | Reduced release in vitro and in vivo |
| Adhesion molecules (E-selectin, ICAM-1, VCAM-1) | Decreased expression |
In vivo studies have further validated the anti-inflammatory properties of PIK-75, with the compound significantly suppressing histological abnormalities associated with dextran sulfate sodium-induced murine colitis. These findings suggest potential applications in inflammatory bowel diseases and other inflammatory conditions .
Formulation Developments
Nanosuspension Formulations
A significant challenge in the clinical application of PIK-75 Hydrochloride is its poor solubility and stability. To address these limitations, researchers have developed nanosuspension formulations of the compound, which have shown substantial improvements in its pharmaceutical properties .
High-pressure homogenization techniques have been employed to prepare both non-targeted and folate-targeted PIK-75 nanosuspensions. These formulations have demonstrated an 11-fold increase in saturation solubility compared to pre-milled PIK-75, along with improved dissolution velocity. Such enhancements in physicochemical properties translate to better bioavailability and therapeutic efficacy .
In vitro studies conducted with SKOV-3 ovarian cancer cells have shown a 2-fold improvement in drug uptake and a 0.4-fold decrease in IC50 value when using folate-targeted nanosuspensions compared to non-targeted formulations. This improvement in cytotoxicity was attributed to increased caspase 3/7 activity and heightened reactive oxygen species production .
In vivo evaluations have further validated the benefits of nanosuspension formulations, with both targeted and non-targeted nanosuspensions showing a 5-10-fold increase in PIK-75 accumulation in tumor tissues compared to conventional PIK-75 suspensions. Notably, the targeted nanosuspension demonstrated enhanced downregulation of phosphorylated Akt compared to the non-targeted system, indicating improved target engagement and biological activity .
Applications in Disease Models
Cancer Therapy and Resistance Mechanisms
One of the most promising applications of PIK-75 Hydrochloride is in addressing treatment resistance in cancer therapy. The compound has demonstrated remarkable efficacy in overcoming venetoclax resistance in mantle cell lymphoma, a significant clinical challenge in hematological malignancies .
Research has shown that PIK-75 is effective against multiple forms of venetoclax resistance, including acquired resistance (developed after initial treatment), primary resistance (present before treatment), and tumor microenvironment-associated resistance. This broad activity highlights the potential of PIK-75 as a therapeutic option for difficult-to-treat cases that have failed standard therapies .
The efficacy of PIK-75 in primary patient samples further supports its clinical potential. When tested on 21 primary MCL patient samples, PIK-75 demonstrated greater potency compared to other PI3K inhibitors, with effective inhibition observed across samples with varying sensitivity to venetoclax .
Inflammatory Disorders
The anti-inflammatory properties of PIK-75 Hydrochloride suggest potential applications in various inflammatory conditions. In experimental models of colitis, PIK-75 has shown efficacy in reducing inflammation and associated histological abnormalities, indicating potential benefits in inflammatory bowel diseases .
Studies in feline esophageal epithelial cells have demonstrated that PIK-75 can protect against oxidative stress-induced inflammatory responses, which may be relevant to conditions involving esophageal inflammation. The compound's ability to inhibit multiple inflammatory mediators, including IL-1β, IL-8, and IL-6, along with its effects on TNF-α-induced responses, positions it as a candidate for treating various inflammatory disorders .
In human smooth muscle cells, PIK-75 has been shown to decrease TNF-α-induced CD38 expression in both asthmatic and non-asthmatic cells, suggesting potential applications in respiratory inflammatory conditions .
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